Home > Products > Building Blocks P8535 > 7,8-Dihydroquinoline-2,5(1h,6h)-dione
7,8-Dihydroquinoline-2,5(1h,6h)-dione - 15450-69-8

7,8-Dihydroquinoline-2,5(1h,6h)-dione

Catalog Number: EVT-316226
CAS Number: 15450-69-8
Molecular Formula: C9H9NO2
Molecular Weight: 163.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

7,8-Dihydroquinoline-2,5(1H,6H)-dione and its derivatives have attracted significant attention in organic chemistry due to their versatile reactivity and potential applications in various fields. For instance, research indicates their potential use as building blocks for synthesizing more complex molecules with biological activity [, ].

1-(Prop-2-yn-1-yl)-7,8-dihydroquinoline-2,5(1H,6H)-dione

Compound Description: This compound is a derivative of 7,8-dihydroquinoline-2,5(1H,6H)-dione featuring a prop-2-yn-1-yl substituent at the 1-position. The study focused on its synthesis and characterization, including the isolation of two stereoisomers. The structures were confirmed by 1H NMR, HR-MS, and 2D NMR [].

2-Hydroxy-7,8-dihydroquinolin-5(6H)-ones

Compound Description: This group of compounds represents a structural variation of 7,8-dihydroquinoline-2,5(1H,6H)-dione, where one of the carbonyl groups at the 2-position is replaced with a hydroxyl group, and the double bond in the dihydropyridine ring is shifted. These compounds were synthesized from Morita–Baylis–Hillman adduct acetates, cyclohexane-1,3-diones, and ammonium acetate [].

3-(1,3-Thiazol-2-yl)-7,8-dihydroquinoline-2,5(1H,6H)-diones

Compound Description: This group of compounds features a 1,3-thiazol-2-yl substituent at the 3-position of the 7,8-dihydroquinoline-2,5(1H,6H)-dione core [, ]. Their synthesis and characterization expand the structural diversity of this class of compounds.

7,7-Dimethyl-3-phenyl-7,8-dihydroquinoline-2,5(1H,6H)-dione

Compound Description: This compound represents a more specifically substituted 7,8-dihydroquinoline-2,5(1H,6H)-dione derivative. It features two methyl groups at the 7-position and a phenyl group at the 3-position. The synthesis of this compound involved the reaction of 2-phenyl-3-(piperidin-1-yl)acrylonitrile with 5,5-dimethyl-1,3-cyclohexanedione [].

Source and Classification

7,8-Dihydroquinoline-2,5(1H,6H)-dione is primarily sourced from synthetic processes involving cyclization reactions of appropriate precursors. It falls under the category of heterocyclic compounds due to its nitrogen-containing ring structure, which contributes to its biological activity and chemical reactivity.

Synthesis Analysis

The synthesis of 7,8-Dihydroquinoline-2,5(1H,6H)-dione can be accomplished through several methods:

  1. Cyclization Reactions: One common method involves the reaction of 2-dimethylaminomethylidenecyclohexane-1,3-diones with (1,3-thiazol-2-yl)acetonitriles in the presence of dimethylformamide dimethyl acetal. This reaction proceeds through intermediates that are subsequently isolated as piperidinium salts for further heterocyclization with aromatic amines .
  2. Morita-Baylis-Hillman Adducts: Another efficient synthetic route uses Morita-Baylis-Hillman adduct acetates along with cyclohexane-1,3-diones and ammonium acetate or primary amines in a one-pot reaction under solvent-free conditions. This method yields 7,8-dihydroquinoline-2,5(1H,6H)-dione in good to excellent yields .
  3. Three-Step Approach: A more complex method involves imidization of 1,3-cyclohexadione followed by a Michael reaction-intermolecular cyclization and an alkylation step to yield the desired compound .

These methods highlight the versatility in synthesizing this compound while allowing for modifications to optimize yields and purity.

Molecular Structure Analysis

The molecular structure of 7,8-Dihydroquinoline-2,5(1H,6H)-dione consists of a fused bicyclic system featuring:

  • Quinoline Core: The quinoline structure includes a benzene ring fused to a pyridine ring.
  • Carbonyl Groups: The presence of two carbonyl (C=O) groups at positions 2 and 5 contributes to its reactivity and stability.
  • Saturation: The presence of two hydrogen atoms at positions 7 and 8 indicates partial saturation compared to fully aromatic derivatives.

The structural confirmation typically employs techniques such as nuclear magnetic resonance spectroscopy and infrared spectroscopy to elucidate the compound's characteristics .

Chemical Reactions Analysis

7,8-Dihydroquinoline-2,5(1H,6H)-dione can undergo various chemical reactions:

  1. Oxidation: It can be oxidized to form quinoline derivatives using oxidizing agents like potassium permanganate or chromium trioxide .
  2. Reduction: Reduction reactions convert it into different hydrogenated forms using agents such as sodium borohydride or lithium aluminum hydride .
  3. Substitution Reactions: The compound can undergo electrophilic or nucleophilic substitution reactions at the nitrogen atom or on the aromatic ring under acidic or basic conditions .

These reactions illustrate the compound's potential for further functionalization and modification in synthetic organic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of 7,8-Dihydroquinoline-2,5(1H,6H)-dione include:

  • Molecular Weight: Approximately 163.18 g/mol.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range characteristic of similar compounds.
  • Solubility: Solubility in organic solvents such as ethanol or dimethyl sulfoxide is common due to its non-polar characteristics.

These properties are crucial for understanding its behavior in different environments and applications.

Applications

7,8-Dihydroquinoline-2,5(1H,6H)-dione has several scientific applications:

  • Organic Synthesis: It serves as a precursor for synthesizing more complex organic molecules.
  • Biological Research: Its derivatives are explored for potential antimicrobial and anticancer activities .
  • Material Science: The compound is investigated for its role in developing new materials and chemical processes .

Ongoing research continues to explore its therapeutic potential and applications across various fields of science.

Introduction to 7,8-Dihydroquinoline-2,5(1H,6H)-dione

Structural and Nomenclature Overview

7,8-Dihydroquinoline-2,5(1H,6H)-dione represents a bicyclic heterocyclic system featuring a partially saturated quinoline scaffold. Its core structure comprises a fused six-membered benzene ring and a six-membered heterocyclic ring containing nitrogen at the 1-position. Critically, this heterocyclic ring exists in a reduced (dihydro) state across the 7,8-positions and bears two ketone functional groups at the 2- and 5-positions. The systematic IUPAC name defines the saturation pattern through the "7,8-dihydro" prefix and specifies the two carbonyl groups as "2,5-dione." The parenthetical "(1H,6H)" denotes hydrogen atoms attached to nitrogen (1H) and at the 6-position (6H), emphasizing the enolizable nature of the 5-ketone adjacent to the methylene group [1] .

The molecular formula for the unsubstituted core is C₉H₉NO₂, with a molar mass of 163.18 g/mol. Key spectroscopic features include distinctive carbonyl stretching vibrations in infrared spectroscopy (approximately 1660–1690 cm⁻¹ for the 2-ketone and 1620–1650 cm⁻¹ for the conjugated 5-ketone) and characteristic proton nuclear magnetic resonance (¹H NMR) signals: the methylene groups typically resonate as multiplets between δ 2.40–2.90 (H-6, H-7) and δ 2.90–3.20 (H-8), while the olefinic H-3 proton appears downfield near δ 6.00–6.30. The carbon nuclear magnetic resonance (¹³C NMR) spectrum reveals carbonyl signals at approximately δ 190–195 (C-5) and δ 175–180 (C-2) [4] .

Structural variations commonly occur through substitution at nitrogen (N-1), carbon (C-3, C-4, C-6, C-7, or C-8), or fusion of additional rings. These modifications significantly influence physicochemical properties and biological activity. For example, the 7-position is sterically accessible and tolerant of bulky substituents, as evidenced by derivatives like 7-(5-methyl-2-furyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione (C₁₄H₁₃NO₃, MW 243.26 g/mol) [4] [5].

Table 1: Representative Substituted Derivatives of the 7,8-Dihydroquinoline-2,5(1H,6H)-dione Scaffold

Substituent(s)Position(s)Molecular FormulaMolecular Weight (g/mol)Notable Feature
IsopropylN-1C₁₂H₁₅NO₂205.25PubChem CID 10104400 [1]
5-Methyl-2-furylC-7C₁₄H₁₃NO₃243.26CAS 1428139-52-9 [4]
EthylN-1C₁₁H₁₃NO₂191.23Aldrich CPR PH014549
7,7-DimethylC-7C₁₁H₁₃NO₂191.23Screening hit for mIDH1 [2]

Historical Context and Discovery Milestones

The chemistry of dihydroquinolinediones emerged significantly in the late 20th and early 21st centuries, driven by synthetic methodology development and interest in their biological potential. Early synthetic routes were often multi-step, low-yielding, or required harsh conditions, limiting accessibility. A pivotal advancement occurred in 2008 with the report of a solvent-free, one-pot synthesis utilizing Baylis-Hillman adduct acetates and cyclohexane-1,3-dione catalyzed by triethylamine. This method provided efficient access to 3-substituted-7,8-dihydro-6H-chromene-2,5-diones (structurally related benzopyran analogs) and highlighted the versatility of dihydrodione scaffolds under environmentally friendlier conditions [3].

The scaffold gained substantial prominence in medicinal chemistry around the 2010s following high-throughput screening campaigns targeting oncogenic mutants. A landmark discovery occurred when the 7,7-dimethyl-substituted derivative (compound 1) was identified as a potent inhibitor (IC₅₀ = 1.6 μM against IDH1 R132H mutant) from a library of ~390,000 compounds. This hit exhibited selectivity over wild-type IDH1 and no assay interference, marking it as a validated starting point for drug discovery [2]. Subsequent optimization efforts focused on improving potency, pharmacokinetics, and isozyme selectivity, exemplified by the development of pyridin-2-one inhibitors like the atropisomer (+)-119 (NCATS-SM5637, NSC 791985), which demonstrated superior tumor exposure and 2-hydroxyglutarate (2-HG) reduction compared to the approved drug ivosidenib in preclinical models [2]. Concurrently, the scaffold was explored as a steroid mimetic core for nuclear hormone receptor ligands, utilizing derivatives like 1-ethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione, although initial tricyclic designs showed low receptor affinity [6] .

Significance in Heterocyclic and Medicinal Chemistry

The 7,8-dihydroquinoline-2,5(1H,6H)-dione scaffold holds profound significance due to its unique convergence of synthetic versatility and diverse bioactivity. As a heterocyclic system, it embodies a privileged structure: the bicyclic framework provides conformational rigidity, the nitrogen atom offers a hydrogen-bond acceptor site and potential for quaternization, and the two carbonyl groups (particularly the enolizable 5-ketone) serve as hydrogen-bond acceptors and donors, enabling complex interactions with biological targets. Furthermore, the presence of multiple modifiable sites (N-1, C-3, C-4, C-6, C-7, C-8) allows extensive structure-activity relationship exploration via classical organic synthesis and modern combinatorial techniques [6] .

In medicinal chemistry, this scaffold has yielded critically important pharmacological agents, most notably inhibitors of mutant isocitrate dehydrogenase 1 (mIDH1). Oncogenic mutations in IDH1 (e.g., R132H, R132C) drive overproduction of the oncometabolite 2-HG in cancers like acute myeloid leukemia and glioma. The 7,7-dimethyl derivative served as the progenitor of optimized mIDH1 inhibitors. Systematic structure-activity relationship studies revealed that modifications like introducing aryl substituents on nitrogen and optimizing steric properties around the core led to compounds with nanomolar potency and favorable pharmacokinetics. For instance, optimized inhibitors demonstrated significant reduction of tumor 2-HG levels in vivo after oral dosing, validating the scaffold's therapeutic potential for precision oncology [2].

Table 2: Key Synthetic Methods for Accessing the Dihydroquinolinedione Core and Derivatives

Synthetic MethodKey Conditions/ReagentsAdvantagesRepresentative ProductsRef.
Multicomponent CouplingDione I, Acetal II, Nitrile IV, Aniline VI; Piperidine/KOtBu, AcOHEfficient, one-pot, tolerates diverse substituents7,7-Dimethyl derivatives (e.g., Hit 1) [2]
Baylis-Hillman Adduct + Cyclohexane-1,3-dioneTriethylamine, Solvent-freeGreen chemistry, high yields, simple workup3-Arylmethyl derivatives [3]
Meldrum's Acid Mediated CyclizationEnaminones, Acylating agentsOne-pot formation of tetrahydroquinolone coreFuran-substituted derivatives [4]

Beyond oncology, the scaffold serves as a conformationally constrained heterocyclic building block mimicking natural frameworks. Its application in generating steroid mimetic libraries for nuclear hormone receptors (e.g., androgen receptor, estrogen receptor) exploited the fused bicyclic system to replicate the A/B ring geometry of steroids. Although initial tricyclic designs proved suboptimal, subsequent redesigns incorporating the core into libraries like 6-phenylquinolin-2(1H)-ones yielded ligands with moderate to high affinity, demonstrating its utility in probing receptor pharmacology [6]. The structural features of the dihydrodione core – its hydrogen-bonding capacity, potential for further unsaturation or ring fusion, and ease of functionalization – ensure its continued relevance in rational drug design targeting diverse enzyme classes and receptors. Its role as a chemical probe for mIDH1 biology underscores its contribution to understanding cancer metabolism and developing targeted therapeutics [2].

Properties

CAS Number

15450-69-8

Product Name

7,8-Dihydroquinoline-2,5(1h,6h)-dione

IUPAC Name

1,6,7,8-tetrahydroquinoline-2,5-dione

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

InChI

InChI=1S/C9H9NO2/c11-8-3-1-2-7-6(8)4-5-9(12)10-7/h4-5H,1-3H2,(H,10,12)

InChI Key

AUMQUQJTKCJMPA-UHFFFAOYSA-N

SMILES

C1CC2=C(C=CC(=O)N2)C(=O)C1

Canonical SMILES

C1CC2=C(C=CC(=O)N2)C(=O)C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.